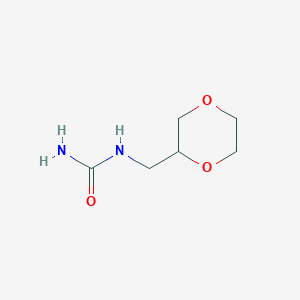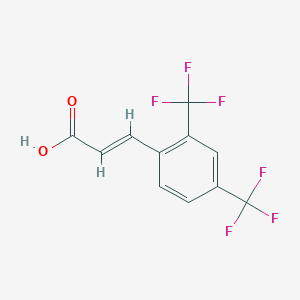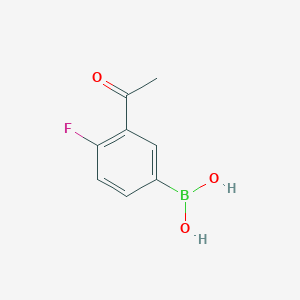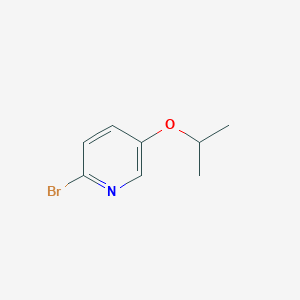
8-Bromo-3-nitroquinoline-2,4-diol
Descripción general
Descripción
8-Bromo-3-nitroquinoline-2,4-diol is a heterocyclic organic compound . It is also known by its IUPAC name, 8-bromo-4-hydroxy-3-nitro-1H-quinolin-2-one .
Molecular Structure Analysis
The molecular formula of 8-Bromo-3-nitroquinoline-2,4-diol is C9H5BrN2O4 . Its molecular weight is 285.05 g/mol . The compound has a benzene ring fused with a pyridine moiety .Physical And Chemical Properties Analysis
8-Bromo-3-nitroquinoline-2,4-diol has a density of 2.02 . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors .Aplicaciones Científicas De Investigación
Photolabile Protecting Group
- Brominated hydroxyquinoline as a photolabile protecting group : 8-bromo-7-hydroxyquinoline (BHQ) is described as a new photolabile protecting group for carboxylic acids. Its high single photon quantum efficiency and sensitivity to multiphoton-induced photolysis make it useful in vivo, particularly as a caging group for biological messengers due to its increased solubility and low fluorescence (Fedoryak & Dore, 2002).
Synthesis of Structurally Diverse Compounds
- Tetrahydroquinolines synthesis : A novel approach to synthesize various structurally diverse C-8-brominated tetrahydroquinolines is achieved through a stereospecific [3 + 3]-annulation of donor-acceptor cyclopropanes with nitrosoarenes. This method facilitates the formation of C-C, C-N, and C-Br bonds under mild conditions, allowing further functionalization of the products (Das et al., 2016).
Development of Chelating Ligands
- Friedländer approach for chelating ligands : The nitration of 3-bromobenzaldehyde followed by reduction provides bromoquinoline derivatives, which can be used to form biquinolines or alkynyl derivatives under Sonogashira conditions. These compounds exhibit high emission quantum yield, indicating potential applications in optical properties (Hu, Zhang, & Thummel, 2003).
Antibacterial Properties
- Antibacterial properties of nitrofluoroquinolone derivatives : Research on 8-nitrofluoroquinolone models shows interesting antibacterial activity against both gram-positive and gram-negative strains. This work focuses on synthesizing various derivatives and analyzing their structures and activities (Al-Hiari et al., 2007).
Corrosion Inhibition
- Quinoline derivatives for corrosion inhibition : Studies on 8-aminoquinoline and 8-nitroquinoline show their effectiveness as corrosion inhibitors for aluminium alloys in saline solutions. This involves the formation of a protective film on the metal surface, confirmed through density functional theory calculations (Wang et al., 2015).
Novel Antimicrobial Agents
- Development of novel antimicrobial agents : 8-Hydroxyquinoline derivatives, such as nitroxoline and clioquinol, have shown potent activity against various microbial infections. These findings suggest that 8-hydroxyquinoline nucleus can be an effective basis for designing new antimicrobial agents (Joaquim et al., 2021).
Mecanismo De Acción
While the specific mechanism of action for 8-Bromo-3-nitroquinoline-2,4-diol is not found, quinoline derivatives have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They have been used as scaffolds for drug development .
Direcciones Futuras
Quinoline derivatives have been used in various fields including medicinal and industrial chemistry . They form the scaffold for compounds of great significance, including anti-inflammatory and antitumor agents, and organic light-emitting diodes . Therefore, 8-Bromo-3-nitroquinoline-2,4-diol, as a quinoline derivative, may have potential applications in these areas.
Propiedades
IUPAC Name |
8-bromo-4-hydroxy-3-nitro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c10-5-3-1-2-4-6(5)11-9(14)7(8(4)13)12(15)16/h1-3H,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUOMEKCHNGHOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)C(=C2O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60715784 | |
| Record name | 8-Bromo-4-hydroxy-3-nitroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60715784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54675-49-9 | |
| Record name | 8-Bromo-4-hydroxy-3-nitroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60715784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




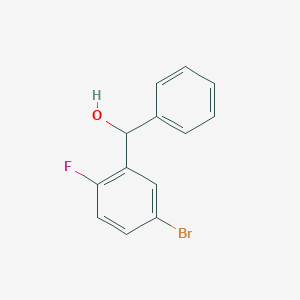
![3-Amino-2-{[3-(trifluoromethoxy)phenyl]methyl}propan-1-ol](/img/structure/B1524824.png)
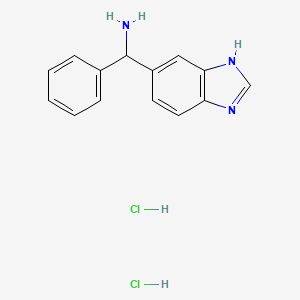
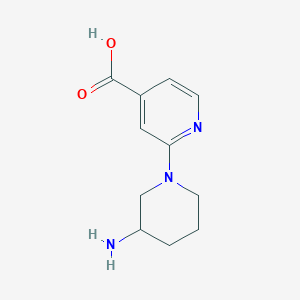
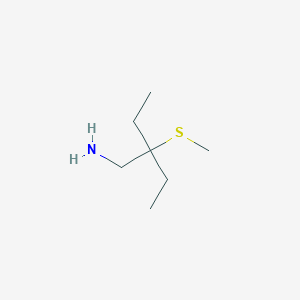
![3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1524832.png)

